

# Spectroscopic Analysis of Butyl Salicylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Butyl salicylate*

Cat. No.: *B3022147*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **butyl salicylate**, a common fragrance and flavoring agent. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **butyl salicylate**.

### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Chemical Shift and Multiplicity Data for **Butyl Salicylate**.

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity
OH	10.95	s
Ar-H	6.5 - 8.0	m
-OCH <sub>2</sub> -	4.20	t
-CH <sub>2</sub> -	1.65	m
-CH <sub>2</sub> -	1.35	m
-CH <sub>3</sub>	0.90	t

Solvent: CDCl<sub>3</sub>. s = singlet, t = triplet, m = multiplet.

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Chemical Shift Data for **Butyl Salicylate**.

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O	170.5
Ar-C-OH	161.5
Ar-C	135.5
Ar-CH	130.0
Ar-CH	119.0
Ar-CH	117.5
Ar-C-C=O	112.5
-OCH <sub>2</sub> -	65.0
-CH <sub>2</sub> -	30.5
-CH <sub>2</sub> -	19.0
-CH <sub>3</sub>	13.5

Solvent: CDCl<sub>3</sub>. Data is based on typical chemical shift ranges and spectral database information.

## IR Spectroscopy Data

Table 3: Major Infrared Absorption Bands for **Butyl Salicylate**.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3200-3600	O-H	Phenolic hydroxyl stretch (broad)
2850-3000	C-H	Aliphatic C-H stretch
1690-1760	C=O	Ester carbonyl stretch
1500-1600	C=C	Aromatic C=C stretch
1080-1300	C-O	Ester C-O stretch

## Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments for **Butyl Salicylate**.

m/z	Relative Intensity	Proposed Fragment
194	Moderate	[M] <sup>+</sup> (Molecular Ion)
138	High	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
121	High	[C <sub>7</sub> H <sub>5</sub> O <sub>3</sub> ] <sup>+</sup>
120	Very High	[C <sub>7</sub> H <sub>4</sub> O <sub>3</sub> ] <sup>+</sup>
92	Moderate	[C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 10-20 mg of **butyl salicylate** for  $^1\text{H}$  NMR (or 50-100 mg for  $^{13}\text{C}$  NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial.
- Gently swirl the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

$^1\text{H}$  NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 1-2 second relaxation delay).
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm) as a reference.
- Integrate the peaks and determine their multiplicities.

$^{13}\text{C}$  NMR Acquisition:

- Following  $^1\text{H}$  NMR acquisition, switch the spectrometer to the  $^{13}\text{C}$  channel.
- Use a standard proton-decoupled pulse sequence.
- Acquire the  $^{13}\text{C}$  NMR spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
- Process the spectrum similarly to the  $^1\text{H}$  spectrum.
- Reference the chemical shift scale to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **butyl salicylate**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small drop of **butyl salicylate** directly onto the center of the ATR crystal.
- Lower the ATR press arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Clean the ATR crystal thoroughly after the measurement.
- Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **butyl salicylate**.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

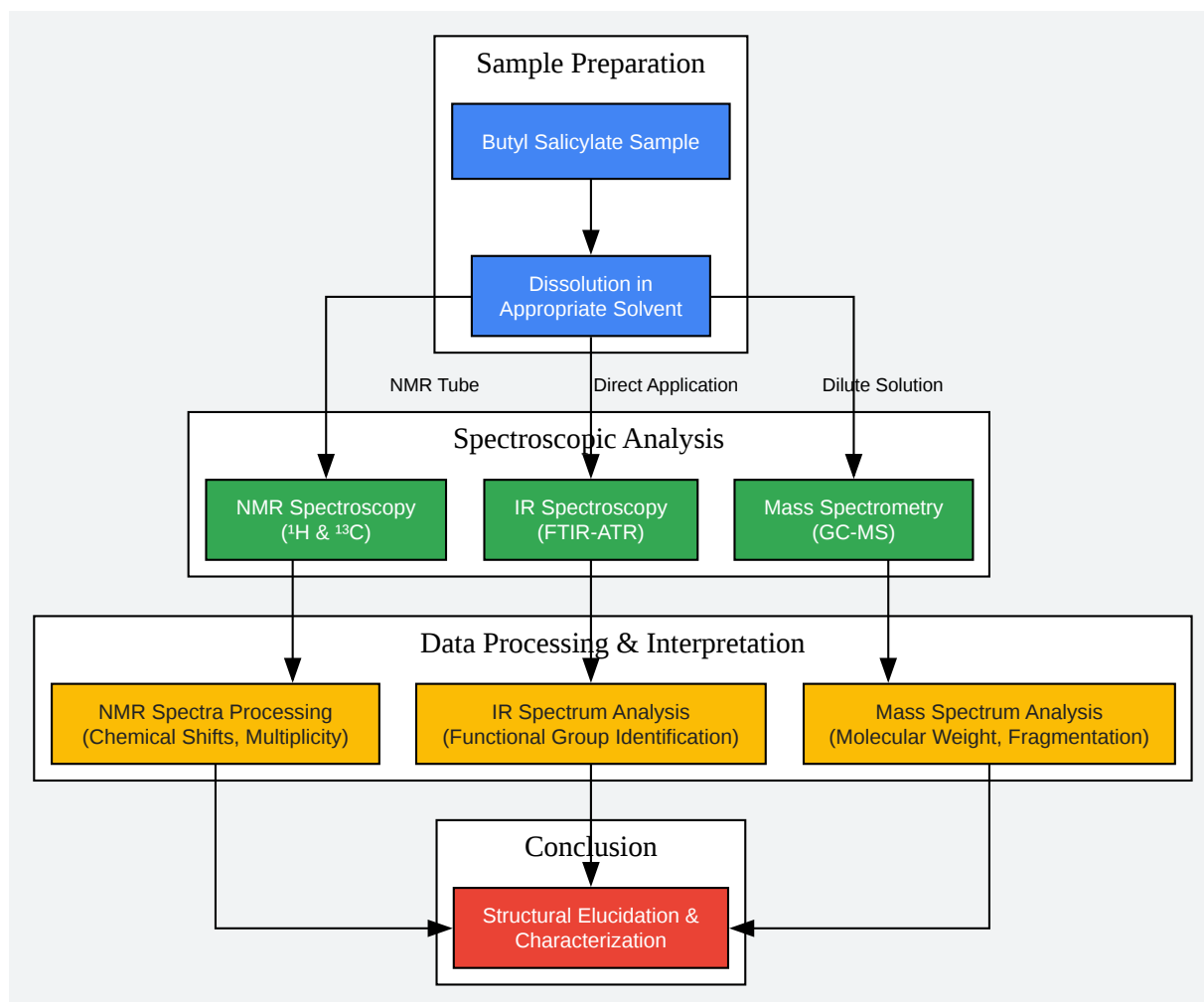
- Prepare a dilute solution of **butyl salicylate** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis:

- Inject a small volume (e.g., 1  $\mu$ L) of the prepared solution into the GC inlet.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column).
- The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
- As **butyl salicylate** elutes from the GC column, it enters the mass spectrometer's ion source.
- In the ion source, the molecules are ionized, typically by electron impact (EI), which causes them to fragment.
- The resulting ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion at each  $m/z$  value, generating a mass spectrum.
- Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **butyl salicylate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of Butyl Salicylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3022147#spectroscopic-data-of-butyl-salicylate-nmr-ir-ms>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)